![molecular formula C11H14ClNO2 B1524346 trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 1217702-99-2](/img/structure/B1524346.png)
trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C11H13NO2·HCl . It is used in various chemical reactions, particularly in the synthesis of peptides .
Molecular Structure Analysis
The molecular structure of “trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a phenyl group and a carboxylic acid group .Scientific Research Applications
Phosphorus-Nitrogen Compounds Synthesis
A study by Işıklan et al. (2010) involved synthesizing N/O spirocyclic phosphazene derivatives starting from hexachlorocyclotriphosphazatriene and N/O-donor-type N-alkyl (or aryl)-o-hydroxybenzylamines. This research demonstrated the potential of these compounds in antibacterial and antifungal applications, as well as their DNA binding properties, suggesting their relevance in medicinal chemistry and drug design (Işıklan et al., 2010).
Asymmetric Synthesis
Bunnage et al. (2004) reported the asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, showcasing advanced methodologies in organic synthesis for the development of stereochemically complex molecules. This work provides foundational knowledge for the synthesis of compounds with potential therapeutic applications (Bunnage et al., 2004).
Melanocortin-4 Receptor Agonists
Jiang et al. (2007) synthesized a series of trans-4-phenylpyrrolidine-3-carboxamides as potent ligands for the human melanocortin-4 receptor (MC4R). Among these, diastereoisomers demonstrated significant agonist and antagonist activities, indicating the chemical's potential for treating obesity and related metabolic disorders (Jiang et al., 2007).
Anticonvulsant Activity
Unverferth et al. (1998) explored the synthesis of new 3-aminopyrroles and their evaluation for anticonvulsant activity. This study highlighted the importance of structural features in interacting with voltage-dependent sodium channels, paving the way for the development of novel anticonvulsant drugs (Unverferth et al., 1998).
NMDA Receptor Antagonists
Leeson et al. (1992) developed trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines as potent antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, indicating potential applications in neuroprotection and the treatment of neurological disorders (Leeson et al., 1992).
properties
IUPAC Name |
(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMOMQDXMDMSAV-UXQCFNEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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